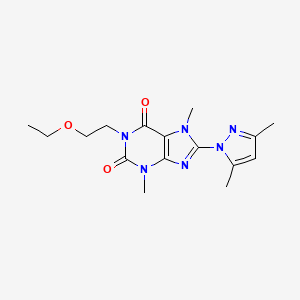![molecular formula C13H20N2O2 B2804057 [4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine CAS No. 893732-06-4](/img/structure/B2804057.png)
[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine” is an organic compound. It is a white crystalline solid and is soluble in common organic solvents such as ethanol and dichloromethane . It has a high melting point and boiling point . The molecular formula is C13H20N2O2 and the molecular weight is 236.315.
Molecular Structure Analysis
The molecular structure of “[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine” consists of a phenyl ring substituted with a methoxy group and a morpholin-4-ylmethyl group . The morpholine ring provides a polar, basic nitrogen atom, which can participate in hydrogen bonding and ionic interactions .Physical And Chemical Properties Analysis
“[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine” is a white crystalline solid . It is soluble in common organic solvents such as ethanol and dichloromethane . It has a high melting point and boiling point . The molecular formula is C13H20N2O2 and the molecular weight is 236.315.Scientific Research Applications
Chemical Synthesis and Material Science Applications
Design and Synthesis of New Molecules
The research on derivatives of [4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine has led to the synthesis of various novel compounds. For instance, Thomas et al. (2010) demonstrated the design and synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety for antimicrobial activities, starting from 4-methoxyaniline through multi-step reactions, indicating moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010). Similarly, Karabuğa et al. (2015) explored the efficiency of quinazoline-based ruthenium complexes in transfer hydrogenation reactions, showcasing the compound's utility in chemical transformations (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Material Science and Electrochemistry
Bıyıklıoğlu (2015) investigated the electrochemical and aggregation properties of dendritic axially morpholine-disubstituted silicon phthalocyanine and its derivatives. These compounds exhibited high solubility in organic solvents and non-aggregated behavior in various solvents, which could be pivotal for applications in material science and electrochemistry (Bıyıklıoğlu, 2015).
Biological Activity Studies
While avoiding specific details on drug use, dosage, and side effects, it's notable that derivatives of the mentioned compound have been explored for their biological activities. For example, studies have investigated the potential anticonvulsant properties of Schiff bases of 3-aminomethyl pyridine, suggesting a promising avenue for the development of new therapeutic agents (Pandey & Srivastava, 2011).
Safety And Hazards
“[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine” should be used in a well-ventilated area and contact with eyes, skin, and respiratory tract should be avoided . Appropriate protective equipment such as gloves and glasses should be worn during use . This compound has a certain degree of irritancy, so inhalation or ingestion should be avoided .
Future Directions
properties
IUPAC Name |
[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-13-3-2-11(9-14)8-12(13)10-15-4-6-17-7-5-15/h2-3,8H,4-7,9-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXKUGYPOYLLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride](/img/structure/B2803974.png)

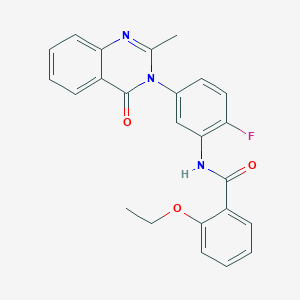
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2803980.png)

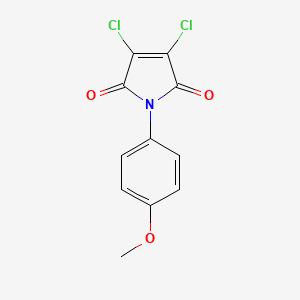
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2803987.png)
![3-[(3-Chlorophenyl)methoxy]propanenitrile](/img/structure/B2803988.png)
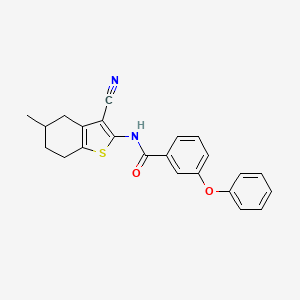
![N-benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2803991.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2803993.png)
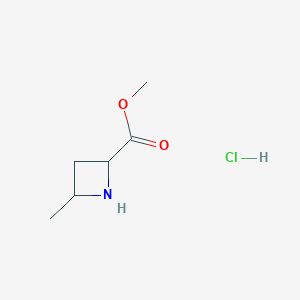
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2803995.png)
